molecular formula C14H25NO5 B3322996 N-Boc-dolaproine CAS No. 157967-06-1

N-Boc-dolaproine

Cat. No. B3322996
CAS RN: 157967-06-1
M. Wt: 287.35 g/mol
InChI Key: LNEHHTWYEBGHBY-UHFFFAOYSA-N
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Description

N-Boc-dolaproine is an amino acid derivative with the IUPAC name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid . It has a molecular weight of 287.36 . It is a component of dolastatin 10, an antineoplastic agent .


Synthesis Analysis

The stereoselective syntheses of N-Boc-Dap were performed by employing crotylation of N-Boc-l-prolinal as a key step . An efficient synthesis of N(α)-Boc 2-N(β)-Cbz-2,3-diaminopropionic acid is reported .


Molecular Structure Analysis

The molecular formula of N-Boc-dolaproine is C14H25NO5 . The InChI code is 1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .


Physical And Chemical Properties Analysis

N-Boc-dolaproine is a solid with a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 397.8±17.0 °C . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antineoplastic Applications

  • Stereoselective Synthesis : N-Boc-dolaproine (Dap) is an important amino acid residue in the synthesis of antineoplastic peptides such as Dolastatin 10. A study by Almeida and Coelho (2003) describes a stereoselective synthesis of N-Boc-dolaproine using a Baylis–Hillman reaction, highlighting its role in the development of cancer-fighting drugs (Almeida & Coelho, 2003).

  • Role in Dolastatin 10 Analogs : In the context of modifying Dolastatin 10, a potent antineoplastic agent, Xin Wang et al. (2017) synthesized N-Boc-dolaproine as part of their study to enhance the efficacy against colon cancer cells. This showcases its application in the development of more effective cancer treatments (Xin Wang et al., 2017).

Advancements in Synthesis Techniques

  • Synthesis of Diastereoisomers : Mordant et al. (2004) discuss the synthesis of both syn and anti diastereoisomers of Boc-dolaproine from (S)-proline, demonstrating the versatility and complexity in synthesizing this compound. This research provides insight into the varied applications and modifications of N-Boc-dolaproine in scientific research (Mordant et al., 2004).

Applications in Peptide Synthesis

  • Total Synthesis of Dolastatin 10 : Further emphasizing its importance in antineoplastic research, Mordant et al. (2007) report on the total synthesis of Dolastatin 10, using N-Boc-dolaproine as a key unit. This underlines its critical role in the synthesis of complex peptides with potential therapeutic applications (Mordant et al., 2007).

Safety and Hazards

The safety data sheet for N-Boc-D-proline, a similar compound, indicates that it should be stored in a refrigerator and handled with personal protective equipment . It is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHHTWYEBGHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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